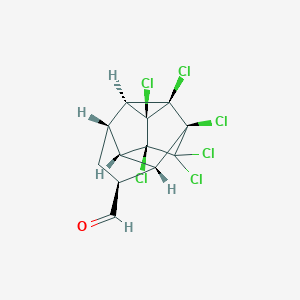
3-Acetyl-2-fluorobenzonitrile
Vue d'ensemble
Description
3-Acetyl-2-fluorobenzonitrile is a chemical compound that is widely used in scientific research due to its unique properties. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has a molecular formula of C9H6FNO and a molecular weight of 163.15 g/mol.
Mécanisme D'action
The mechanism of action of 3-Acetyl-2-fluorobenzonitrile is not well understood. However, it is thought to act as a nucleophile in various chemical reactions. It is also believed to have a role in the inhibition of certain enzymes.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3-Acetyl-2-fluorobenzonitrile. However, it is known to be toxic to certain organisms. It is also believed to have some level of cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Acetyl-2-fluorobenzonitrile in lab experiments is its ability to act as a versatile starting material for the synthesis of various organic compounds. However, its toxicity and limited information on its biochemical and physiological effects make it a challenging compound to work with.
Orientations Futures
There are several future directions for the research on 3-Acetyl-2-fluorobenzonitrile. One area of interest is the development of new synthetic routes for the production of this compound. Another area of interest is the investigation of its potential use as a therapeutic agent for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
3-Acetyl-2-fluorobenzonitrile is a versatile compound that has many potential uses in scientific research. While there is limited information available on its biochemical and physiological effects, it is still an important compound for the synthesis of various organic compounds. With further research, this compound could have significant implications for the development of new pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
3-Acetyl-2-fluorobenzonitrile is used in a variety of scientific research applications. One of the most common uses of this compound is in the synthesis of other organic compounds. It is also used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
112279-89-7 |
|---|---|
Nom du produit |
3-Acetyl-2-fluorobenzonitrile |
Formule moléculaire |
C9H6FNO |
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
3-acetyl-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H6FNO/c1-6(12)8-4-2-3-7(5-11)9(8)10/h2-4H,1H3 |
Clé InChI |
GGVRROKLSIUGBK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC(=C1F)C#N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1F)C#N |
Synonymes |
Benzonitrile, 3-acetyl-2-fluoro- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)


![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)







![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)

